molecular formula C15H15ClN2O3S B11808106 2-(4-(4-Chlorophenyl)-2-isobutyramidothiazol-5-yl)acetic acid

2-(4-(4-Chlorophenyl)-2-isobutyramidothiazol-5-yl)acetic acid

Cat. No.: B11808106
M. Wt: 338.8 g/mol
InChI Key: TULBOMDBNVEZON-UHFFFAOYSA-N
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Description

2-(4-(4-Chlorophenyl)-2-isobutyramidothiazol-5-yl)acetic acid is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Chlorophenyl)-2-isobutyramidothiazol-5-yl)acetic acid typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-bromo-1-(4-chlorophenyl)ethanone with thiourea to form the thiazole ring . This intermediate is then reacted with isobutyric anhydride to introduce the isobutyramido group . Finally, the acetic acid moiety is introduced through a coupling reaction with chloroacetic acid under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Solvent extraction and crystallization techniques are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Chlorophenyl)-2-isobutyramidothiazol-5-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-(4-Chlorophenyl)-2-isobutyramidothiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The chlorophenyl group can enhance the compound’s binding affinity to its targets, increasing its potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(4-Chlorophenyl)-2-isobutyramidothiazol-5-yl)acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and binding affinity, while the isobutyramido group provides steric hindrance, affecting its interaction with molecular targets .

Properties

Molecular Formula

C15H15ClN2O3S

Molecular Weight

338.8 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)-2-(2-methylpropanoylamino)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C15H15ClN2O3S/c1-8(2)14(21)18-15-17-13(11(22-15)7-12(19)20)9-3-5-10(16)6-4-9/h3-6,8H,7H2,1-2H3,(H,19,20)(H,17,18,21)

InChI Key

TULBOMDBNVEZON-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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